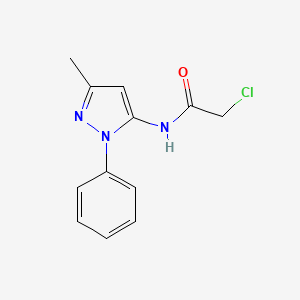

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Description

BenchChem offers high-quality 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-9-7-11(14-12(17)8-13)16(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITNPEBNOYWOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344763 | |

| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300727-15-5 | |

| Record name | 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The methodology is presented with a focus on mechanistic understanding, practical execution, and robust validation, tailored for researchers, chemists, and professionals in drug development.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule is most efficiently achieved through a two-stage process. This strategy ensures high purity of the intermediate and final products by isolating and characterizing the precursor before proceeding to the final acylation.

-

Stage 1: Synthesis of the Precursor Amine. The foundational step is the synthesis of 5-amino-3-methyl-1-phenylpyrazole. This is typically accomplished via the classical Knorr pyrazole synthesis, a reliable cyclocondensation reaction.

-

Stage 2: Chloroacetylation. The synthesized aminopyrazole is then acylated using chloroacetyl chloride in a nucleophilic acyl substitution reaction to yield the final product.

The overall synthetic pathway is illustrated below.

Caption: High-level workflow for the two-stage synthesis.

Mechanistic Insights: The Chemistry Behind the Protocol

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Stage 1: Knorr Pyrazole Synthesis

The formation of the 5-amino-3-methyl-1-phenylpyrazole core involves the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine). The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction is a key consideration, reliably producing the 1-phenyl-3-methyl isomer.

Stage 2: Nucleophilic Acyl Substitution (Chloroacetylation)

This is the pivotal step where the amide bond is formed. The reaction mechanism is a classic nucleophilic acyl substitution.

Caption: Mechanism of the chloroacetylation step.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-aminopyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1]

-

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Collapse and Elimination: The intermediate is unstable and collapses. The C=O double bond reforms, and the most stable leaving group, the chloride ion, is expelled.

-

Deprotonation: The resulting protonated amide is deprotonated, typically by a base or another molecule of the starting amine, to yield the neutral amide product and hydrochloric acid (HCl).

Causality Note: The HCl generated is a critical factor. It can protonate the starting aminopyrazole, rendering it non-nucleophilic and halting the reaction. Therefore, the protocol must include a method to neutralize this acid, either by using a slight excess of the starting amine or by adding a non-nucleophilic base like triethylamine or pyridine.[2]

Detailed Experimental Protocol: Stage 1 - Synthesis of 5-Amino-3-methyl-1-phenylpyrazole

While 5-amino-3-methyl-1-phenylpyrazole can be purchased commercially, this section details its synthesis for situations requiring in-house preparation.[3] The procedure is adapted from established methods for pyrazole synthesis.[4][5][6][7]

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| Phenylhydrazine | 100-63-0 | 108.14 | 1.098 | Toxic, handle with care. |

| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.021 | Irritant. |

| Ethanol | 64-17-5 | 46.07 | 0.789 | Flammable. |

| Acetic Acid | 64-19-7 | 60.05 | 1.049 | Corrosive. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and ethanol (50 mL).

-

Addition of Reactant: While stirring, slowly add ethyl acetoacetate (13.01 g, 0.1 mol) to the flask.

-

Acid Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A patent describes a similar process where the reaction is refluxed for 1 to 6 hours.[8]

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[9]

-

Amination: The conversion of the pyrazolone to the 5-amino pyrazole is a subsequent step often involving different reagents and is well-documented in synthetic literature. For the purpose of this guide, we will proceed assuming the use of commercially available 5-amino-3-methyl-1-phenylpyrazole.

Detailed Experimental Protocol: Stage 2 - Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

This protocol details the N-chloroacetylation of the aminopyrazole precursor.[10]

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (0.05 mol scale) | Notes |

| 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | 173.22 | 8.66 g | Irritant. |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 5.65 g (3.9 mL) | Corrosive, lachrymator. Handle in a fume hood. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 150 mL | Flammable, peroxide former. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5.57 g (7.7 mL) | Base, corrosive, flammable. |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-amino-3-methyl-1-phenylpyrazole (8.66 g, 0.05 mol) and triethylamine (5.57 g, 0.055 mol) in anhydrous THF (150 mL).

-

Inert Atmosphere: Purge the flask with nitrogen gas. Maintaining an inert atmosphere is crucial as chloroacetyl chloride is sensitive to moisture.

-

Cooling: Cool the stirred solution to 0-5°C using an ice-salt bath. Causality: This low temperature is essential to control the highly exothermic nature of the acylation reaction, preventing the formation of side products and ensuring safety.[11]

-

Reagent Addition: Dissolve chloroacetyl chloride (5.65 g, 0.05 mol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. A similar protocol suggests allowing the reaction to stand for 2 hours at room temperature.[11]

-

Monitoring: Monitor the reaction's completion using TLC (e.g., with a mobile phase of 5% methanol in dichloromethane).

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the target product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.

Safety and Hazard Management

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout this procedure.

-

Phenylhydrazine: Toxic and a suspected carcinogen. Handle only in a certified chemical fume hood.

-

Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water.[12] Always handle in a fume hood and use anhydrous solvents.

-

Triethylamine: Corrosive and flammable. Ensure adequate ventilation.

-

Solvents (THF, Ethanol): Highly flammable. Keep away from ignition sources. THF can form explosive peroxides; use from a freshly opened container or test for peroxides.

Hazard Overview Table

| Substance | GHS Pictogram(s) | Hazard Statement(s) |

| Phenylhydrazine | ☠️ | H301, H311, H331 (Toxic), H317 (Skin sensitizer), H350 (Carcinogen), H400 (Aquatic hazard) |

| Chloroacetyl Chloride | ☠️, corrosive | H301, H330 (Fatal if inhaled), H314 (Severe skin burns/eye damage) |

| 3-Methyl-1-phenyl-5-pyrazolone | ⚠️ | H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[13][14] |

| Final Product (similar structures) | ⚠️ | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[15] |

Validation and Characterization

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized.

-

Thin-Layer Chromatography (TLC): To check for purity and compare the Rƒ value with the starting material.

-

Melting Point: A sharp melting point range indicates high purity.

-

Spectroscopy:

-

¹H NMR: To confirm the proton environment, looking for characteristic peaks for the pyrazole ring protons, the methyl group, the phenyl group, and the newly formed N-H and CH₂Cl groups.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

IR Spectroscopy: To identify key functional groups, especially the amide C=O stretch (approx. 1670-1700 cm⁻¹) and N-H stretch (approx. 3200-3300 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

References

- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

- National Institutes of Health (NIH). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide.

- ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.

- Google Patents. (CN101367763A). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Google Patents. (WO2015063709A1). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- PubChem. 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide.

- Taylor & Francis Online. (2017). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.

- ResearchGate. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- ResearchGate. Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole.

- AK Scientific, Inc. Safety Data Sheet for 2-Chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide.

- National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Guidechem. 2-CHLORO-N-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE CAS 300727-15-5.

- Sigma-Aldrich. 5-Amino-3-methyl-1-phenylpyrazole.

- Royal Society of Chemistry. RSC Advances.

- Organic Chemistry Portal. Pyrazole synthesis.

- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.

- ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

- AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.

- orientjchem.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.

- PubChem. 5-Amino-3-methyl-1-phenylpyrazole.

- Assiut University. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives.

- Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone.

- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.

- CDH Fine Chemical. 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. aksci.com [aksci.com]

A Technical Guide to the Core Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Introduction

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a valuable heterocyclic compound, often utilized as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a substituted pyrazole core linked to a reactive chloroacetamide group, makes it a versatile intermediate for introducing the pyrazole moiety and for further functionalization via nucleophilic substitution of the chlorine atom.

This guide provides an in-depth examination of the fundamental starting materials and the core synthetic strategy for preparing this compound. We will dissect the synthesis into its principal stages, explaining the chemical logic behind the selection of precursors and methodologies. The focus is on establishing a robust and reproducible synthetic pathway, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic plan. The primary disconnection occurs at the amide bond, a reliable and high-yielding transformation. This initial step simplifies the target into a chloroacetylating agent and a core aminopyrazole intermediate. The aminopyrazole itself can be traced back to fundamental, commercially available precursors through the well-established Knorr pyrazole synthesis or related methodologies.

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a versatile synthetic intermediate belonging to the broad class of pyrazole-containing compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The title compound, featuring a reactive chloroacetamide moiety, serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide possesses a core structure consisting of a 1,3-disubstituted pyrazole ring N-acylated with a chloroacetyl group. The presence of the phenyl ring, methyl group, and the chloroacetamide side chain dictates its steric and electronic properties, influencing its reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 300727-15-5 | [3] |

| Molecular Formula | C₁₂H₁₂ClN₃O | [3] |

| Molecular Weight | 249.7 g/mol | [3] |

| Appearance | Colorless needles | [4] |

| Melting Point | 130-132 °C | [4] |

| Solubility | Soluble in dioxane, likely soluble in other polar aprotic solvents like DMF and DMSO. | Inferred from synthetic protocol[4] |

Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

The synthesis of the title compound is achieved through a direct N-acylation of the corresponding aminopyrazole precursor. This two-stage synthetic approach is outlined below.

Stage 1: Synthesis of the Precursor 5-Amino-3-methyl-1-phenyl-1H-pyrazole

The requisite starting material, 5-amino-3-methyl-1-phenyl-1H-pyrazole, can be synthesized via the condensation of a β-ketonitrile with phenylhydrazine. This is a robust and widely employed method for the formation of 5-aminopyrazoles.[5]

Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

-

Rationale: This protocol is based on the well-established condensation reaction between β-ketonitriles and hydrazines to form 5-aminopyrazoles. The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable aromatic pyrazole ring.[5]

-

Materials:

-

Acetoacetonitrile

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

Dissolve equimolar amounts of acetoacetonitrile and phenylhydrazine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford 5-amino-3-methyl-1-phenyl-1H-pyrazole.

-

The product can be further purified by recrystallization from ethanol if necessary.

-

Stage 2: N-Acylation to Yield 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

The final product is synthesized by the reaction of the aminopyrazole precursor with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide [4]

-

Rationale: This procedure employs a standard N-acylation protocol. Anhydrous potassium carbonate is used as a base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dioxane is used as an aprotic solvent to avoid side reactions with the highly reactive chloroacetyl chloride.

-

Materials:

-

5-Amino-3-methyl-1-phenyl-1H-pyrazole (3 mmol)

-

Anhydrous potassium carbonate (9 mmol)

-

Chloroacetyl chloride (3 mmol)

-

Anhydrous dioxane (35 mL)

-

-

Procedure:

-

To a cold solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole (0.52 g, 3 mmol) and anhydrous potassium carbonate (1.24 g, 9 mmol) in dioxane (25 mL), add a solution of chloroacetyl chloride (0.34 g, 3 mmol) in dioxane (10 mL) dropwise over a period of 1 hour with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 8 hours.

-

Pour the reaction mixture into crushed ice (100 g) and leave it overnight to allow for complete precipitation of the product.

-

Collect the solid product by filtration and crystallize from the appropriate solvent to yield 2-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide as colorless needles.

-

Spectroscopic Characterization

The structural elucidation of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is based on standard spectroscopic techniques.

| Spectroscopic Data | Observed Values | Source |

| Yield | 70% | [4] |

| IR (KBr, cm⁻¹) | 3250 (NH), 1660 (C=O) | [4] |

| ¹H NMR (CDCl₃, δ ppm) | 2.2 (s, 3H, CH₃), 4.0 (s, 2H, CH₂), 6.3 (s, 1H, pyrazole-H), 7.2-7.5 (m, 5H, Ar-H), 8.5 (s, 1H, NH) | [4] |

| Elemental Analysis | Calculated: C, 57.71; H, 4.81; N, 16.83. Found: C, 57.5; H, 4.6; N, 16.5. | [4] |

Chemical Reactivity and Applications

The chemical reactivity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is primarily dictated by the chloroacetamide functional group. The presence of an α-chloro group makes the methylene carbon an excellent electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups and the construction of larger, more complex molecules. For instance, the title compound can be used to alkylate secondary amines, as demonstrated in the synthesis of pyrazolo[3,4-b]pyridines.[4]

Sources

Spectroscopic data for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (¹H NMR, ¹³C NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of the molecule through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synthesis of novel pyrazole derivatives is of significant interest due to their wide range of physiological and pharmacological activities.[1] A thorough spectroscopic analysis is crucial for the unambiguous confirmation of their molecular structure.

Molecular Structure and Analytical Workflow

The compound of interest, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, possesses a molecular formula of C₁₂H₁₂ClN₃O and a molecular weight of approximately 249.7 g/mol .[2] The structural elucidation of such a molecule is a systematic process, beginning with its synthesis, followed by a suite of spectroscopic analyses to confirm its identity and purity.

Caption: A typical workflow for the synthesis and structural confirmation of a novel chemical entity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), integration, and multiplicity of the signals provide a detailed picture of the proton framework.

Experimental Protocol

A sample of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | N-H | The amide proton is expected to be downfield and may be broad due to quadrupole effects and potential hydrogen bonding. |

| ~ 7.3 - 7.6 | Multiplet | 5H | Phenyl-H | The protons on the N-phenyl ring will appear as a complex multiplet in the aromatic region. |

| ~ 6.2 - 6.4 | Singlet | 1H | Pyrazole C4-H | The single proton on the pyrazole ring is expected in this region, appearing as a singlet as there are no adjacent protons. |

| ~ 4.2 - 4.4 | Singlet | 2H | CH₂-Cl | The methylene protons adjacent to the chlorine and carbonyl group will be deshielded and appear as a singlet. In similar acetamide structures, this signal is often a sharp singlet.[1] |

| ~ 2.2 - 2.4 | Singlet | 3H | CH₃ | The methyl group protons on the pyrazole ring will give a characteristic singlet in the upfield region. In a related compound, the pyrazole methyl protons appeared at 2.43 ppm.[3] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each carbon atom.

Predicted ¹³C NMR Data and Interpretation

Based on known substituent effects and data for related pyrazole derivatives, the following ¹³C NMR chemical shifts are predicted.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 168 | C=O | The amide carbonyl carbon is expected in this downfield region. |

| ~ 148 - 152 | Pyrazole C3 | The carbon bearing the methyl group. |

| ~ 138 - 142 | Pyrazole C5 | The carbon attached to the acetamide nitrogen. |

| ~ 137 - 139 | Phenyl C1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~ 128 - 130 | Phenyl C2', C6' | Phenyl carbons ortho to the pyrazole ring. |

| ~ 127 - 129 | Phenyl C4' | Phenyl carbon para to the pyrazole ring. |

| ~ 124 - 126 | Phenyl C3', C5' | Phenyl carbons meta to the pyrazole ring. |

| ~ 95 - 100 | Pyrazole C4 | The protonated carbon of the pyrazole ring. |

| ~ 42 - 45 | CH₂-Cl | The carbon of the chloromethyl group, shifted downfield by the electronegative chlorine. |

| ~ 12 - 15 | CH₃ | The methyl carbon on the pyrazole ring. In a similar pyrazole structure, this carbon resonates around 13.8 ppm.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a salt plate after dissolving in a volatile solvent.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~ 3250 - 3350 | Medium-Strong | N-H Stretch | Amide | The N-H stretching vibration of a secondary amide typically appears in this region. |

| ~ 3050 - 3100 | Weak-Medium | C-H Stretch | Aromatic | Aromatic C-H stretching vibrations. |

| ~ 2920 - 2980 | Weak | C-H Stretch | Aliphatic (CH₃, CH₂) | Aliphatic C-H stretching vibrations. |

| ~ 1670 - 1700 | Strong | C=O Stretch | Amide I Band | The strong absorption due to the carbonyl stretch is a hallmark of the amide group. |

| ~ 1580 - 1600 | Medium | C=C Stretch | Aromatic/Pyrazole | Ring stretching vibrations of the phenyl and pyrazole rings. |

| ~ 1520 - 1550 | Medium | N-H Bend | Amide II Band | This band arises from a combination of N-H bending and C-N stretching. |

| ~ 750 - 780 | Strong | C-H Bend | Aromatic | Out-of-plane bending for a monosubstituted benzene ring. |

| ~ 690 - 710 | Strong | C-Cl Stretch | Chloroalkane | The C-Cl stretching vibration is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol

A dilute solution of the compound would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

Predicted Mass Spectrometry Data

PubChemLite predicts the following m/z values for various adducts of the title compound.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 250.07418 |

| [M+Na]⁺ | 272.05612 |

| [M]⁺ | 249.06635 |

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks.

Proposed Fragmentation Pathway

Electron impact (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragmentation of the molecule. A plausible fragmentation pathway is outlined below.

Caption: A proposed mass spectrometry fragmentation pathway for the title compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the structural elucidation of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. While experimental data is paramount for final confirmation, the predicted data and interpretations presented herein, grounded in fundamental spectroscopic principles and supported by data from analogous structures, offer a reliable and in-depth technical resource for researchers in the field. This multi-faceted analytical approach ensures the scientific integrity and trustworthiness of the structural assignment for this and other novel pyrazole derivatives.

References

-

Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masri, W. A., & Jaradat, A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. [Link]

-

Nayak, P. S., Narayana, B., Sarojini, B. K., Fernandes, J., & Madhu, L. N. (2015). Synthesis, molecular docking and biological evaluation of novel bis-pyrazole derivatives for analgesic, anti inflammatory and antimicrobial activities. Medicinal Chemistry Research, 24(9), 3594–3606. [Link]

-

PubChemLite. (n.d.). 2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide. Retrieved January 22, 2026, from [Link]

Sources

Navigating the Solubility Landscape of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide: A Technical Guide for Researchers

Introduction: Solubility as a Cornerstone of Drug Discovery

In the realm of pharmaceutical sciences and drug development, the solubility of a chemical entity is a critical physicochemical parameter that dictates its journey from a laboratory curiosity to a potential therapeutic agent. It profoundly influences bioavailability, formulation strategies, and the overall success of a drug candidate. This in-depth technical guide focuses on 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide provides a predictive analysis of its solubility in common laboratory solvents, grounded in its molecular properties. Furthermore, we present a rigorous, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable and reproducible data.

Physicochemical Profile of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

A thorough understanding of a compound's molecular characteristics is paramount to predicting its solubility behavior. The fundamental principle of "like dissolves like" governs solubility, where substances with similar polarities and intermolecular force capabilities tend to be miscible.

Table 1: Key Physicochemical Properties of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₂H₁₂ClN₃O | - |

| Molecular Weight | 249.7 g/mol [1] | Moderate molecular size. |

| Predicted XLogP3-AA | 2.4[1] | Indicates a degree of lipophilicity, suggesting better solubility in non-polar to moderately polar organic solvents over water. |

| Topological Polar Surface Area (TPSA) | 46.9 Ų[1] | A moderate TPSA suggests the potential for interactions with polar solvents. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen atoms)[1] | Can accept hydrogen bonds from protic solvents. |

| Hydrogen Bond Donors | 1 (Amide proton) | Can donate a hydrogen bond to acceptor solvents. |

The predicted XLogP value of 2.4 suggests that 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has a balanced lipophilic and hydrophilic character, leaning towards being more soluble in organic solvents than in water. The presence of both hydrogen bond donors and acceptors within its structure allows for a range of intermolecular interactions with various solvents.

Qualitative Solubility Prediction

Based on the physicochemical properties of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and the known properties of common laboratory solvents, a qualitative solubility profile can be predicted. This serves as a valuable starting point for experimental design.

Table 2: Predicted Solubility of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in Common Laboratory Solvents

| Solvent | Polarity Index | Dielectric Constant (ε) | H-Bonding | Predicted Solubility | Rationale |

| Water | 10.2 | 80.1 | Donor & Acceptor | Low | The compound's moderate lipophilicity (XLogP 2.4) and significant non-polar regions (phenyl ring) will likely limit its solubility in the highly polar aqueous environment. |

| Methanol | 5.1 | 32.7 | Donor & Acceptor | Moderate to High | Methanol's polarity is a good match, and its ability to both donate and accept hydrogen bonds will facilitate interaction with the amide group of the solute. |

| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Moderate to High | Similar to methanol, ethanol's properties should allow for favorable interactions, though its slightly lower polarity might marginally decrease solubility compared to methanol. |

| Acetone | 5.1 | 20.7 | Acceptor | High | Acetone's polarity is well-suited, and as a hydrogen bond acceptor, it can interact with the amide proton of the compound. The lack of a donor group is not expected to be a major hindrance. |

| Acetonitrile | 5.8 | 37.5 | Acceptor | Moderate to High | Its high polarity and hydrogen bond accepting capability suggest good solubility. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Dichloromethane (DCM) | 3.1 | 9.1 | Non-polar | Moderate | DCM's lower polarity aligns well with the lipophilic character of the compound. |

| Hexane | 0.1 | 1.9 | Non-polar | Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amide and pyrazole moieties of the molecule. |

Experimental Determination of Solubility: The Shake-Flask Method

To move beyond prediction and obtain quantitative solubility data, the shake-flask method is the gold standard, recognized for its reliability and reproducibility. This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

-

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.

2. Procedure:

-

Preparation of the Suspension:

-

Accurately weigh an excess amount of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide into a glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 10-20 mg of the compound.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials at a consistent speed (e.g., 150 rpm) for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for approximately 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane. This step is crucial to remove any microscopic undissolved particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The method should be specific for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and demonstrate linearity, accuracy, and precision.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound at known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

3. Self-Validating System:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the reproducibility of the results.

-

Visual Inspection: At the end of the experiment, a visual inspection of each vial should confirm the presence of undissolved solid, verifying that a saturated solution was achieved.

Data Interpretation and Conclusion

The experimentally determined solubility values will provide a quantitative understanding of the behavior of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in various solvent systems. This data is invaluable for:

-

Selection of appropriate solvents for chemical reactions and purifications (e.g., recrystallization).

-

Formulation development of potential drug products.

-

Informing the design of subsequent in vitro and in vivo studies.

By combining the predictive power of physicochemical property analysis with the empirical rigor of the shake-flask method, researchers can confidently navigate the solubility landscape of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide and accelerate their research and development efforts.

References

- Snyder, L. R. (1978). Classification of the solvent properties of common liquids.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

-

Purdue University. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]

-

Wikipedia. (2024). Solvent. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, a heterocyclic compound belonging to the versatile pyrazole class. Drawing upon the extensive research into pyrazole derivatives, this document outlines the synthesis, characterization, and, most importantly, the potential biological activities of this specific molecule. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential therapeutic applications and the experimental pathways to validate them.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and analgesic activities.[1][2][3] The structural versatility of the pyrazole ring allows for extensive modification, enabling the fine-tuning of its biological effects.[4] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring its therapeutic significance.[5] The amide linkage, also a prevalent motif in bioactive molecules, is often incorporated to enhance biological activity.[6][7] The title compound, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, combines these two key pharmacophores, making it a compelling candidate for biological investigation.

Synthesis and Characterization

The synthesis of 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is anticipated to follow a straightforward and well-established synthetic route. The primary method involves the acylation of a 5-aminopyrazole precursor with chloroacetyl chloride.

Proposed Synthetic Pathway

The synthesis commences with the cyclocondensation of phenylhydrazine and ethyl acetoacetate to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent reactions would lead to the formation of the key intermediate, 5-amino-3-methyl-1-phenyl-1H-pyrazole. The final step is the acylation of this amino group.

Caption: Proposed synthetic workflow for 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.

Detailed Experimental Protocol for Acylation (Adapted from related syntheses)[8][9]

-

Preparation of Reactants: Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5°C.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 2-4 hours.

-

Work-up: The crude product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product should be purified, for instance, by recrystallization from a suitable solvent like ethanol, to yield the pure 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.

-

Characterization: The structure of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Investigative Protocols

Based on the extensive literature on pyrazole derivatives, 2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a promising candidate for a range of biological activities.[2][8] The following sections outline these potential activities and suggest experimental protocols for their evaluation.

Antimicrobial and Antifungal Activity

Rationale: The pyrazole scaffold is a common feature in many compounds with demonstrated antibacterial and antifungal properties. The mechanism of action can vary, but some pyrazole derivatives are known to interfere with essential bacterial processes like cell wall synthesis or DNA replication.[8]

Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Microbial Cultures: Grow selected strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive controls (microbes in broth without the compound) and negative controls (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Rationale: Numerous pyrazole derivatives have been investigated for their anticancer properties, with some showing potent activity against various cancer cell lines.[9][10][11] Potential mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate cell culture medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Rationale: A significant number of pyrazole-containing compounds exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[2]

Proposed Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.

-

Compound Incubation: Incubate the COX enzymes with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) for a short period.

-

Initiation of Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.

-

Measurement of Prostaglandin Production: Quantify the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Determine the inhibitory effect of the compound on COX-1 and COX-2 activity and calculate the IC50 values. The selectivity index (COX-1 IC50 / COX-2 IC50) can then be determined.

Anticonvulsant Activity

Rationale: Certain pyrazole derivatives have shown promise as anticonvulsant agents.[12]

Proposed Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Rodents

-

Animal Model: Use adult mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally or orally at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

-

Induction of Seizures: After a predetermined time for drug absorption, induce seizures by applying a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 (the dose that protects 50% of the animals).

Quantitative Data Summary

The following table can be used to summarize the potential quantitative data obtained from the proposed biological assays.

| Biological Activity | Assay | Target/Organism | Metric | Potential Value |

| Antimicrobial | Broth Microdilution | S. aureus | MIC | µg/mL |

| E. coli | MIC | µg/mL | ||

| Antifungal | Broth Microdilution | C. albicans | MIC | µg/mL |

| Anticancer | MTT Assay | MCF-7 | IC50 | µM |

| HCT-116 | IC50 | µM | ||

| Anti-inflammatory | COX Inhibition | COX-1 | IC50 | µM |

| COX-2 | IC50 | µM | ||

| Anticonvulsant | MES Test | Mouse | ED50 | mg/kg |

Conclusion

2-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide emerges as a molecule of significant interest for biological screening due to its hybrid structure, which combines the pharmacologically privileged pyrazole ring with an acetamide linker. Based on the extensive body of research on related compounds, it is hypothesized that this molecule may possess valuable antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these potential activities. Further research, including in-depth mechanistic studies and structure-activity relationship (SAR) analyses, will be crucial in elucidating the full therapeutic potential of this and related pyrazole derivatives.

References

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023, January 17). Retrieved January 22, 2026, from [Link]

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega - ACS Publications. (2023, March 9). Retrieved January 22, 2026, from [Link]

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. (2023, May 20). Retrieved January 22, 2026, from [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - orientjchem.org. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3). Retrieved January 22, 2026, from [Link]

-

2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). Retrieved January 22, 2026, from [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 8). Retrieved January 22, 2026, from [Link]

-

2-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)acetamide - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved January 22, 2026, from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16). Retrieved January 22, 2026, from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved January 22, 2026, from [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (2024, April 5). Retrieved January 22, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 24). Retrieved January 22, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of Pyrazole-Based Acetamides

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the methodologies employed to elucidate the mechanism of action of pyrazole-based acetamides, a versatile class of compounds with significant therapeutic potential. As a Senior Application Scientist, this document is crafted to bridge theoretical knowledge with practical, field-proven insights, empowering you to design and execute robust mechanistic studies.

Introduction: The Versatility of the Pyrazole-Acetamide Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] When coupled with an acetamide functional group, the resulting pyrazole-based acetamides exhibit a remarkable diversity of biological activities, targeting a wide array of proteins implicated in human diseases.[2] These compounds have been successfully developed as kinase inhibitors, receptor antagonists, and enzyme modulators, underscoring the adaptability of this chemical framework.[1][2] Understanding the precise molecular interactions and cellular consequences of these compounds is paramount for their optimization and clinical translation. This guide will navigate the critical experimental workflows required to dissect their mechanism of action, from initial target engagement to the elucidation of downstream cellular effects.

Section 1: Establishing Target Engagement — The First Point of Contact

A foundational step in characterizing any new chemical entity is to unequivocally demonstrate its direct physical interaction with the intended molecular target. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for confirming target engagement in a cellular context.

The Rationale of CETSA: Ligand-Induced Thermal Stabilization

The principle behind CETSA is that the binding of a ligand, such as a pyrazole-based acetamide, to its target protein confers thermal stability.[3] This increased stability is detectable by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the target protein in the presence of the compound is a direct indicator of target engagement.[3]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following protocol outlines a typical CETSA experiment to validate the interaction between a pyrazole-based acetamide and its putative target protein.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture the appropriate cell line to 80-90% confluency.

-

Treat the cells with the pyrazole-based acetamide at various concentrations or a vehicle control for a predetermined time.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]

-

Lyse the cells by freeze-thaw cycles or the addition of a mild lysis buffer.[4]

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[4]

-

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein in the soluble fraction by Western blot or other sensitive protein detection methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

-

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Section 2: Characterizing the Mode of Inhibition — Beyond Binding

Once target engagement is confirmed, the next critical step, particularly for enzyme inhibitors, is to characterize the nature of the inhibition. Enzyme kinetics studies provide invaluable information on how a pyrazole-based acetamide affects the catalytic activity of its target.

The "Why" of Enzyme Kinetics: Unveiling Inhibitory Mechanisms

Enzyme kinetic assays measure the rate of an enzyme-catalyzed reaction and how this rate is affected by varying the concentrations of the substrate and the inhibitor.[5] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Furthermore, these studies can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive, which provides crucial insights into the inhibitor's binding site and mechanism.[5]

Experimental Workflow: Enzyme Inhibition Kinetics

The following is a generalized protocol for determining the IC50 and mode of inhibition of a pyrazole-based acetamide against a purified enzyme.

Protocol: Enzyme Inhibition Kinetics Assay

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme.

-

Prepare a stock solution of the appropriate substrate.

-

Prepare serial dilutions of the pyrazole-based acetamide inhibitor.

-

-

IC50 Determination:

-

In a multi-well plate, combine the enzyme and a fixed, optimal concentration of the substrate with varying concentrations of the inhibitor.

-

Include controls for no inhibitor (100% activity) and no enzyme (background).

-

Initiate the reaction and measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Mode of Inhibition Studies:

-

Perform a series of kinetic runs with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction velocities for each condition.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition.[6]

-

| Compound Class | Target Example | IC50 (nM) | Reference |

| Pyrazole Acetamide | BRAF V600E | 100 | [2] |

| Pyrazole-based | JAK1 | 3.3 | [7] |

| Pyrazole-based | JAK2 | 2.8 | [7] |

Section 3: Mapping the Cellular Response — Downstream Signaling Pathways

Inhibiting a key protein rarely affects a single cellular process. More often, it triggers a cascade of events through intricate signaling pathways. Elucidating these downstream effects is crucial for a comprehensive understanding of a compound's mechanism of action and for predicting its physiological consequences.

The Logic of Pathway Analysis: Connecting Target to Phenotype

By analyzing the phosphorylation status and expression levels of key proteins within a signaling cascade, we can map the flow of information from the inhibited target to the ultimate cellular response, such as apoptosis or cell cycle arrest. Western blotting is a cornerstone technique for this type of analysis.

Key Signaling Pathways Targeted by Pyrazole-Based Acetamides

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[8] Pyrazole-based acetamides have been developed as potent inhibitors of key kinases in this pathway, such as BRAF.[2] Inhibition of BRAF prevents the phosphorylation and activation of downstream MEK and ERK, leading to cell cycle arrest and apoptosis in cancer cells harboring BRAF mutations.[8]

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based acetamide targeting BRAF.

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and immune responses.[7] Aberrant JAK/STAT signaling is implicated in various inflammatory diseases and cancers.[9] Pyrazole-based compounds are effective inhibitors of JAKs, blocking the phosphorylation of STAT proteins and their subsequent translocation to the nucleus to regulate gene expression.[7][10][11]

Caption: Inhibition of the JAK/STAT pathway by a pyrazole-based acetamide targeting JAK.

Experimental Workflow: Western Blotting for Signaling Pathway Analysis

Protocol: Western Blotting for Phospho-Protein Analysis

-

Cell Lysis and Protein Quantification:

-

Treat cells with the pyrazole-based acetamide and appropriate controls (e.g., growth factors to stimulate the pathway).

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to normalize for loading differences.

-

Quantify the band intensities to determine the change in phosphorylation levels upon compound treatment.

-

Section 4: Assessing Cellular Fate — Apoptosis and Cell Cycle Analysis

The ultimate goal of many targeted therapies is to induce cell death or halt the proliferation of diseased cells. Therefore, assessing the effects of a pyrazole-based acetamide on apoptosis and the cell cycle is a critical component of its mechanistic characterization.

The Rationale for Apoptosis and Cell Cycle Assays

These assays provide quantitative measures of a compound's ability to induce programmed cell death (apoptosis) or to arrest cells at specific phases of the cell cycle. This information is vital for understanding the cytostatic or cytotoxic effects of the compound.

Experimental Workflows for Cellular Fate Analysis

Protocol: Western Blotting for Apoptosis Markers

-

Sample Preparation:

-

Treat cells with the pyrazole-based acetamide for various time points.

-

Prepare cell lysates as described for signaling pathway analysis.

-

-

Immunoblotting:

-

Perform Western blotting using primary antibodies against key apoptosis markers, such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax and Bcl-2).

-

-

Analysis:

-

An increase in the levels of cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio, are indicative of apoptosis induction.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation and Fixation:

-

Treat cells with the pyrazole-based acetamide for a desired duration.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

-

Staining:

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Generate a histogram of cell count versus fluorescence intensity.

-

-

Data Interpretation:

-

Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.

-

An accumulation of cells in a particular phase indicates cell cycle arrest.

-

Section 5: Case Study — Mechanism of Action of a Pyrazole-Based Androgen Receptor Antagonist

Pyrazole-based acetamides have also been developed as antagonists of the androgen receptor (AR), a key driver of prostate cancer. The mechanism of action of these antagonists involves preventing the nuclear translocation and transcriptional activity of the AR.

Experimental Workflow: Androgen Receptor Nuclear Translocation Assay

-

Cell Culture and Treatment:

-

Use a prostate cancer cell line that expresses AR (e.g., LNCaP).

-

Treat the cells with an androgen (e.g., dihydrotestosterone, DHT) to induce AR nuclear translocation, in the presence or absence of the pyrazole-based acetamide antagonist.

-

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the AR.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Capture images using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal to determine the extent of nuclear translocation. A decrease in nuclear AR in the presence of the antagonist indicates inhibition of translocation.[10]

-

Caption: Workflow for assessing androgen receptor (AR) nuclear translocation.

Conclusion

The study of the mechanism of action of pyrazole-based acetamides requires a multi-faceted approach that integrates target engagement, biochemical characterization, and cellular pathway analysis. The experimental workflows detailed in this guide provide a robust framework for dissecting the molecular choreography of these versatile compounds. By systematically applying these techniques, researchers can gain a comprehensive understanding of how these molecules exert their biological effects, paving the way for the development of novel and effective therapeutics.

References

-

Arnone, M. & Gores, G. J. The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology, 3 (12), a002597 (2011). Available from: [Link]

-

Cusabio. JAK-STAT signaling pathway. Cusabio. Available from: [Link]

-

Wikipedia. JAK-STAT signaling pathway. Wikipedia. Available from: [Link]

-

Creative Diagnostics. JAK-STAT Signaling Pathway. Creative Diagnostics. Available from: [Link]

-

Slideshare. JAK-STAT Signaling Pathway. Slideshare. Available from: [Link]

-

Zhu, H. et al. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28 (15), 2536-2542 (2018). Available from: [Link]

-

News-Medical.Net. Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available from: [Link]

-

Lindsley, C. W. et al. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Chemical Neuroscience, 10 (5), 2115-2131 (2019). Available from: [Link]

-

Cleva, R. M. et al. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. Psychopharmacology, 204 (2), 235-243 (2009). Available from: [Link]

-

Li, H. et al. The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats. Frontiers in Behavioral Neuroscience, 12 , 28 (2018). Available from: [Link]

-

May, L. T. & Christopoulos, A. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 5 (2), 155-166 (2006). Available from: [Link]

-

Sohal, B. & Herman, J. Celecoxib. StatPearls. Available from: [Link]

-

HenriksLab. How PARP inhibitors (PARPi) work. YouTube. Available from: [Link]

-

Christopoulos, A. Allosteric Modulation of G Protein-Coupled Receptors. ResearchGate. Available from: [Link]

-

Lindsley, C. W. et al. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Molecules, 16 (12), 10174-10194 (2011). Available from: [Link]

-

ClinPGx. Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]

-

Oncology Today with Dr Neil Love. Role of PARP Inhibition in Ovarian Cancer. YouTube. Available from: [Link]

-

Tresadern, G. et al. 1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors. ChemMedChem, 12 (8), 589-601 (2017). Available from: [Link]

-

Rose, C. M. et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8 , 564601 (2020). Available from: [Link]

-

Wikipedia. Celecoxib. Wikipedia. Available from: [Link]

-